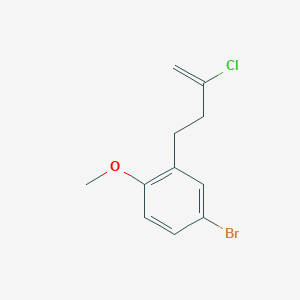

4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene

CAS No.: 951894-93-2

Cat. No.: VC8333728

Molecular Formula: C11H12BrClO

Molecular Weight: 275.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951894-93-2 |

|---|---|

| Molecular Formula | C11H12BrClO |

| Molecular Weight | 275.57 g/mol |

| IUPAC Name | 4-bromo-2-(3-chlorobut-3-enyl)-1-methoxybenzene |

| Standard InChI | InChI=1S/C11H12BrClO/c1-8(13)3-4-9-7-10(12)5-6-11(9)14-2/h5-7H,1,3-4H2,2H3 |

| Standard InChI Key | DGYZAHJCGLPUEP-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Br)CCC(=C)Cl |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)CCC(=C)Cl |

Introduction

4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene is an organic compound belonging to the class of halogenated alkenes. This compound features a butene backbone with specific substitutions: a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, as well as a chlorine atom on the butene chain. Such structural modifications often render these molecules useful as intermediates in organic synthesis, particularly in medicinal chemistry and material science applications.

Structural Details

Molecular Formula: C11H12BrClO

Molecular Weight: 275.57 g/mol

Structural Features:

-

Phenyl Substitution: The phenyl ring contains two substituents: a bromine atom at position 5 and a methoxy group at position 2.

-

Alkene Chain: The butene chain is substituted with a chlorine atom at position 2, introducing further reactivity.

Synthesis Pathways

The synthesis of 4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene typically involves multi-step organic reactions. Below is an example pathway:

-

Starting Material Preparation:

-

Begin with 5-bromo-2-methoxybenzaldehyde as the precursor.

-

React this with allyl chloride in the presence of a base to form an intermediate.

-

-

Halogenation Reaction:

-

Introduce chlorine to the allylic position using reagents such as N-chlorosuccinimide (NCS) under UV light or heat.

-

-

Purification:

-

The product is purified via recrystallization or column chromatography to achieve high purity.

-

Applications

-

Pharmaceutical Intermediates:

This compound may serve as a building block for synthesizing bioactive molecules, particularly those requiring halogenated aromatic systems for enhanced pharmacological activity. -

Material Science:

The halogenated structure makes it suitable for use in polymer synthesis or as a precursor for advanced materials with electronic properties. -

Chemical Research:

Its unique substitution pattern allows it to be used in mechanistic studies involving halogenated alkenes or phenyl derivatives.

Toxicity and Safety Considerations

While specific toxicity data for this compound is limited, general precautions for handling halogenated alkenes should be observed:

-

Toxicity: Likely irritant to skin, eyes, and respiratory tract.

-

Handling: Use gloves, safety goggles, and work in a fume hood.

-

Storage: Store in a cool, dry place away from light and incompatible substances such as strong oxidizers.

Analytical Characterization

Techniques Used:

-

NMR Spectroscopy (Proton and Carbon):

-

Confirms the presence of aromatic protons, methoxy group, and alkene hydrogens.

-

-

Mass Spectrometry (MS):

-

Provides molecular weight confirmation and fragmentation pattern analysis.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups like methoxy (-OCH3) and alkene (-C=C-) bonds.

-

-

X-Ray Crystallography (if crystalline):

-

Determines precise molecular geometry and bond angles.

-

Research Outlook

The unique substitution pattern of 4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene makes it an interesting target for further research:

-

Medicinal Chemistry:

Investigate its role as a precursor in synthesizing anti-inflammatory or anticancer agents. -

Catalysis Studies:

Explore its behavior in catalytic reactions involving halogenated alkenes. -

Environmental Impact Studies:

Assess its degradation pathways and potential environmental risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume